N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
Overview
Description
N-(4-{[1-(3,4-Dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide is a complex organic molecule used in various scientific research applications. It combines a phenyl group with a tetrazole ring, featuring two chlorine atoms on the phenyl ring. This compound is known for its versatility in chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide typically involves multiple steps:
Starting Materials: : Common starting materials include 3,4-dichlorophenyl and tetrazole derivatives.
Reaction Steps
Formation of the tetrazole ring: Often synthesized by reacting hydrazoic acid or its derivatives with appropriate organic precursors under controlled conditions.
Coupling Reaction: The 3,4-dichlorophenyl is coupled with the tetrazole to form the intermediate.
Methylation: Introduction of the methylacetamide group through methylation reactions.
Industrial Production Methods
Industrial production scales up these reactions, ensuring high yields and purity. Typical methods include:
Batch Processing: : Controlled addition of reactants and stringent monitoring of reaction parameters.
Continuous Flow Processing: : Advanced techniques that allow for efficient and rapid synthesis with minimal waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Reactions with oxidizing agents can lead to the formation of corresponding oxidized products.
Reduction: : Reactions with reducing agents to produce reduced derivatives.
Substitution: : Various nucleophilic or electrophilic substitution reactions, depending on the reactants used.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Conditions: : Reaction conditions such as temperature, solvent choice, and pH need to be optimized for each specific reaction.
Major Products
The major products formed depend on the specific reactions and conditions employed. These can include oxidized or reduced versions of the original compound, as well as various substituted derivatives.
Scientific Research Applications
N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide is utilized in several fields:
Chemistry: : Investigations into its reactivity and potential as a precursor for synthesizing more complex molecules.
Biology: : Studying its interactions with biological molecules and potential biochemical pathways.
Medicine: : Exploring its effects on biological systems, including potential therapeutic applications.
Industry: : Use as a chemical intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. While the exact mechanisms can vary, they often involve:
Binding to Enzymes or Receptors: : Modulating their activity or function.
Pathway Involvement: : Engaging in biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Compared to similar compounds, N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide stands out due to its unique combination of functional groups. Similar compounds might include:
N-(4-{[1-(2,3-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide: : Differing in the position of chlorine atoms.
N-(4-{[1-(3,4-difluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide: : Substituting fluorine for chlorine.
Properties
IUPAC Name |
N-[4-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methoxy]phenyl]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-11(25)23(2)12-3-6-14(7-4-12)26-10-17-20-21-22-24(17)13-5-8-15(18)16(19)9-13/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPUOMWLZDRUHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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